molecular formula C53H67N10NaO17S B024977 Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- CAS No. 105504-60-7

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

Cat. No.: B024977
CAS No.: 105504-60-7
M. Wt: 1171.2 g/mol
InChI Key: RYZYNKTWCREORQ-BQFFIIAHSA-M
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Description

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic peptide derivative of cholecystokinin, a hormone that plays a crucial role in digestion and appetite regulation. This compound is specifically modified at positions 28 and 31 with N-acetyl-norleucine, which enhances its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like carbodiimides.

    N-acetylation: Specific positions (28 and 31) are modified with N-acetyl-norleucine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial for obtaining the final product.

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol-containing peptides.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in digestive processes and appetite regulation.

    Medicine: Explored as a potential therapeutic agent for conditions like obesity and gastrointestinal disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding triggers a cascade of intracellular events, including the release of digestive enzymes and bile, as well as the regulation of appetite and satiety. The N-acetyl-norleucine modifications enhance the peptide’s stability and receptor affinity, leading to prolonged and potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cholecystokinin (26-33): The unmodified version of the peptide.

    Cholecystokinin (26-33), N-acetyl-leucine(28,31)-: Modified with N-acetyl-leucine instead of norleucine.

    Cholecystokinin (26-33), N-acetyl-methionine(28,31)-: Modified with N-acetyl-methionine.

Uniqueness

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is unique due to its specific modifications at positions 28 and 31, which enhance its stability and bioactivity compared to other similar compounds. These modifications result in a peptide with improved therapeutic potential and prolonged biological effects.

Properties

IUPAC Name

sodium;(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZYNKTWCREORQ-BQFFIIAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N10NaO17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103494-23-1 (Parent)
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20147163
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1171.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105504-60-7
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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